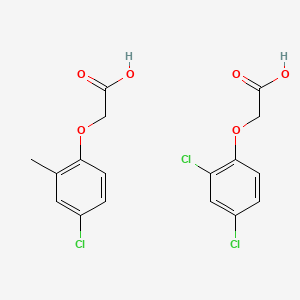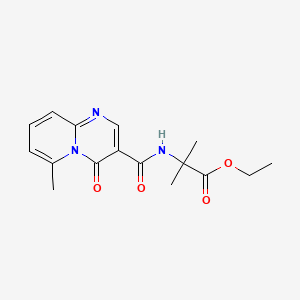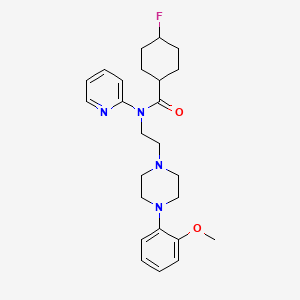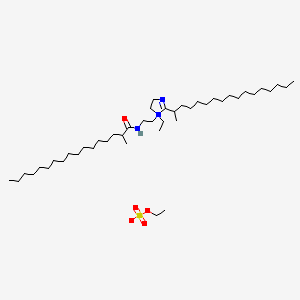
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound belonging to the imidazolium family This compound is characterized by its unique structure, which includes a long alkyl chain and an ethyl sulfate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Attachment of Alkyl Chains: The long alkyl chains are introduced through nucleophilic substitution reactions, where the imidazolium core reacts with alkyl halides.
Introduction of the Ethyl Sulfate Group: The final step involves the reaction of the intermediate compound with ethyl sulfate, typically under mild conditions to avoid decomposition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
科学的研究の応用
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving ionic liquids.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
作用機序
The mechanism of action of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt microbial cell membranes, leading to cell lysis. In drug delivery, it forms complexes with drugs, enhancing their solubility and stability.
類似化合物との比較
1H-Imidazolium, 1-ethyl-3-methyl-: Similar in structure but lacks the long alkyl chains and ethyl sulfate group.
1H-Imidazolium, 1-butyl-3-methyl-: Contains a butyl group instead of the long alkyl chains, resulting in different physical and chemical properties.
Uniqueness: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is unique due to its long alkyl chains and ethyl sulfate group, which confer distinct amphiphilic properties. These features make it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
125520-84-5 |
|---|---|
分子式 |
C44H89N3O5S |
分子量 |
772.3 g/mol |
IUPAC名 |
N-[2-(1-ethyl-2-heptadecan-2-yl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]-2-methylheptadecanamide;ethyl sulfate |
InChI |
InChI=1S/C42H83N3O.C2H6O4S/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-39(4)41-43-35-37-45(41,8-3)38-36-44-42(46)40(5)34-32-30-28-26-24-22-20-18-16-14-12-10-7-2;1-2-6-7(3,4)5/h39-40H,6-38H2,1-5H3;2H2,1H3,(H,3,4,5) |
InChIキー |
KWAPRDMIHXUKBE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(C)C1=NCC[N+]1(CC)CCNC(=O)C(C)CCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




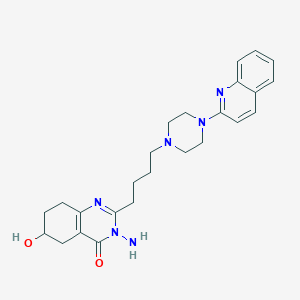
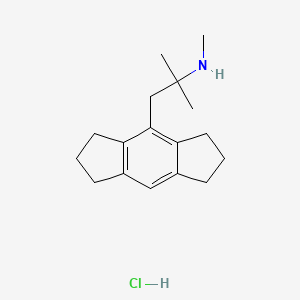
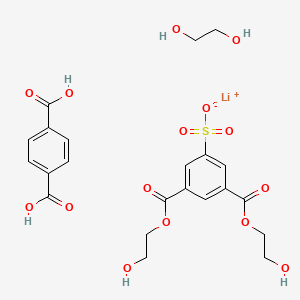
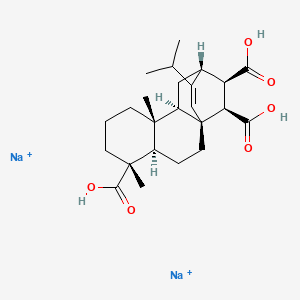


![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
